![molecular formula C12H15ClN2O3 B5754127 4-chloro-N-(1-ethylpropyl)-3-nitrobenzamide](/img/structure/B5754127.png)
4-chloro-N-(1-ethylpropyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(1-ethylpropyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "CNB-001" and is known for its unique chemical properties that make it a useful tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of CNB-001 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. CNB-001 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, CNB-001 has been shown to have a protective effect on various organs, including the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNB-001 is its unique chemical properties, which make it a useful tool for studying various biochemical and physiological processes. However, one of the limitations of CNB-001 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research involving CNB-001. One area of interest is the development of CNB-001 analogs with improved solubility and potency. Another area of interest is the exploration of the potential therapeutic applications of CNB-001 in various diseases, including Alzheimer's, Parkinson's, and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CNB-001 and its effects on various signaling pathways in the brain and other organs.
Synthesis Methods
The synthesis of CNB-001 involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-ethylpropylamine to yield the final product, CNB-001. The synthesis of CNB-001 can be carried out using various methods, including solution-phase synthesis and solid-phase synthesis.
Scientific Research Applications
CNB-001 has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
4-chloro-3-nitro-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-9(4-2)14-12(16)8-5-6-10(13)11(7-8)15(17)18/h5-7,9H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUGBLCKAIKTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-(pentan-3-yl)benzamide |
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